molecular formula C9H7F3O3 B1417014 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione CAS No. 779342-39-1

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione

Cat. No.: B1417014
CAS No.: 779342-39-1
M. Wt: 220.14 g/mol
InChI Key: DAWIAMPYBTWSLY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 5-methylfuran-2-yl substituent. This compound belongs to a class of fluorinated diketones known for their strong electron-withdrawing properties and chelating capabilities. For instance, derivatives like 4,4,4-trifluoro-1-(9-pentyl-9H-carbazol-3-yl)butane-1,3-dione (HTHA) are synthesized for applications in luminescent materials and metal coordination . The trifluoromethyl group enhances thermal stability and lipophilicity, while the furan ring introduces π-conjugation, influencing electronic properties .

Properties

IUPAC Name

4,4,4-trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWIAMPYBTWSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity

Biological Activity

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione (commonly referred to as TFMB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

TFMB is characterized by its trifluoromethyl and furan moieties, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is C9H7F3O3C_9H_7F_3O_3, with a molecular weight of approximately 236.15 g/mol. Its structure is illustrated below:

Structure of TFMB \text{Structure of TFMB }

The biological activity of TFMB can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : TFMB has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that TFMB exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell membrane integrity.
  • Antioxidant Activity : The presence of furan in its structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted by researchers at Virginia Commonwealth University investigated the antimicrobial effects of TFMB against Escherichia coli. The results indicated that TFMB exhibited a dose-dependent inhibition of bacterial growth, with an IC50 value determined at 25 µM. This suggests significant potential for TFMB as an antimicrobial agent in therapeutic applications .

Enzyme Inhibition

Research published in PubChem highlighted the compound's inhibitory effects on key metabolic enzymes. In vitro assays demonstrated that TFMB could inhibit lactate dehydrogenase activity by approximately 40% at concentrations of 50 µM . This inhibition may have implications for cancer metabolism, where lactate dehydrogenase plays a critical role.

Data Table: Biological Activities of TFMB

Activity TypeTest Organism/EnzymeConcentration (µM)Effect
AntimicrobialE. coli25Growth inhibition
Enzyme InhibitionLactate Dehydrogenase5040% inhibition
AntioxidantDPPH Assay100Scavenging activity

Safety and Handling

TFMB is classified as a chemical for research purposes only and is not approved for use in pharmaceuticals or food products . Proper safety measures should be taken when handling this compound due to its potential reactivity and toxicity.

Scientific Research Applications

Pharmaceutical Research

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance bioactivity and metabolic stability of drug candidates. Several studies have indicated its utility in synthesizing novel compounds with improved pharmacological profiles.

Case Study: Synthesis of Anticancer Agents

Research conducted on the synthesis of anticancer agents has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the furan ring has been linked to enhanced interaction with biological targets, making it a promising scaffold for drug development.

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals. Its ability to modify biological activity allows for the development of more effective pesticides and herbicides.

Case Study: Development of Novel Herbicides

In agricultural studies, formulations containing this compound showed increased efficacy against resistant weed species. The fluorinated structure contributes to the persistence and effectiveness of these agrochemicals in field conditions.

Material Science

The compound is also investigated for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Case Study: Synthesis of Functional Polymers

Studies have reported the use of this compound in synthesizing functional polymers that exhibit enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance metal-binding affinity and thermal stability. For example, nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit increased acidity, improving extraction efficiency for lanthanoids .
  • Alkyl Chains (e.g., 4-propylphenyl): Hydrophobic substituents improve solubility in non-polar solvents, critical for applications in polymer chemistry or micellar systems .

Physicochemical Properties

  • Melting Points and Solubility: Fluorinated β-diketones generally exhibit higher melting points than non-fluorinated analogs due to strong intermolecular dipole interactions. For instance, 4,4,4-trifluoro-1-(2-furanyl)butane-1,3-dione sublimes at ~298 K , while phenyl-substituted derivatives (e.g., 4-fluorophenyl) have melting points >100°C .
  • Acidity: The trifluoromethyl group lowers the pKa of the enolic proton, enhancing metal-chelation efficiency. This property is exploited in solvent extraction systems, where analogs like TTA (thienyl derivative) achieve high selectivity for lanthanoids and actinoids .

Q & A

Q. What synthetic methodologies are most effective for preparing 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione, and how can reaction yields be optimized?

Answer: The compound is synthesized via radical cyclization or manganese(III) acetate-mediated reactions using 1,3-dicarbonyl precursors. Key steps include:

  • Radical Cyclization : Use Mn(OAc)₃·2H₂O to mediate reactions between 1,3-dicarbonyl compounds and alkenes. Optimize solvent (e.g., acetic acid) and temperature (70–80°C) to enhance regioselectivity .
  • 1,3-Dicarbonyl Substitution : React trifluoroacetyl derivatives with 5-methylfuran-2-carboxylic acid esters under basic conditions. Control stoichiometry to minimize side products .

Q. Yield Optimization Tips :

  • Purify intermediates via column chromatography or preparative TLC.
  • Monitor reactions using 19F-NMR^{19}\text{F-NMR} to track fluorine-containing intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?

Answer:

  • 1H-/13C-NMR^{1}\text{H-/}^{13}\text{C-NMR} :
    • Trifluoromethyl group : A singlet in 19F-NMR^{19}\text{F-NMR} at ~-65 ppm.
    • Furan protons : Distinct aromatic signals at 6.2–7.0 ppm in 1H-NMR^{1}\text{H-NMR} .
  • IR Spectroscopy :
    • Strong carbonyl stretches at 1650–1750 cm1^{-1} (C=O of diketone) .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 222–250 (exact mass depends on substituents) .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational structural predictions be resolved?

Answer:

  • Validation Tools : Use SHELXL for refinement and Mercury for visualization. Compare experimental bond lengths/angles (e.g., C=O: ~1.21 Å) with DFT-optimized geometries .
  • Discrepancy Resolution :
    • Re-examine hydrogen bonding or packing effects in crystallographic data.
    • Apply Hirshfeld surface analysis to identify intermolecular interactions that DFT may overlook .

Q. What strategies improve the coordination chemistry of this compound with lanthanides, particularly regarding ligand field effects?

Answer:

  • Ligand Design : Modify the furan substituent (e.g., 5-methyl vs. 2-naphthyl) to tune electron density. Use 4,4′-di-tert-butyl-2,2′-bipyridine as a co-ligand to enhance stability .
  • Spectroscopic Validation :
    • Compare experimental magnetic moments (e.g., Ho3+^{3+} complexes) with theoretical predictions from ligand field theory .

Q. How do reaction parameters influence regio/stereoselectivity in radical cyclization reactions involving this dione?

Answer:

  • Key Parameters :

    ParameterEffect on SelectivityOptimal Conditions
    Solvent polarityHigher polarity favors endo cyclizationAcetic acid
    TemperatureLower temps reduce radical recombination70–80°C
    Alkene substituentsElectron-withdrawing groups enhance rateStyrenes or fluorobenzenes

Q. What methodological approaches address discrepancies in 19F-NMR^{19}\text{F-NMR}19F-NMR data interpretation for fluorinated diketones?

Answer:

  • Internal Standards : Use CFCl₃ or hexafluorobenzene for chemical shift calibration.
  • Dynamic Effects : Account for conformational flexibility (e.g., keto-enol tautomerism) by acquiring spectra at multiple temperatures .

Q. How does this compound facilitate the synthesis of trifluoromethylated dihydrofurans, and what mechanistic insights are critical?

Answer:

  • Mechanism :
    • Mn(III)-mediated single-electron oxidation generates a radical at the diketone β-position.
    • Radical addition to alkenes forms a C–C bond, followed by cyclization to dihydrofuran .
  • Key Insight : The trifluoromethyl group stabilizes intermediates via inductive effects, accelerating cyclization .

Q. Which computational methods validate the electronic effects of the trifluoromethyl and furyl substituents?

Answer:

  • DFT Calculations :
    • Use B3LYP/6-311+G(d,p) to model charge distribution. The trifluoromethyl group withdraws electron density, reducing diketone basicity .
  • NBO Analysis : Quantify hyperconjugation between the furan oxygen lone pairs and the diketone π-system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione
Reactant of Route 2
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4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione

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